4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a chemical compound with a complex structure, featuring a pyridazinone core substituted with chloro and methyl groups, as well as a chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-chloro-2-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Chloro-5-((3-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
- 4-Chloro-5-((3-chlorobenzyl)oxy)-2-fluorophenyl)boronic acid
- 4-Chloro-5-((3-chlorobenzyl)oxy)-2-fluorophenol
These compounds share structural similarities but differ in their substituents and chemical properties
Properties
CAS No. |
88121-78-2 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-12(17)11(14)10(6-15-16)18-7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |
InChI Key |
PXHWWGQWZVSFAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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